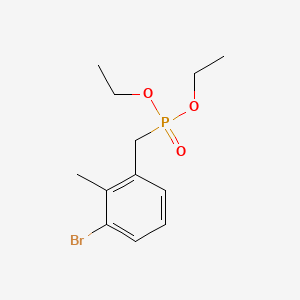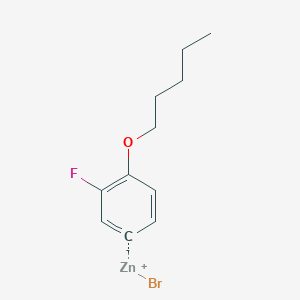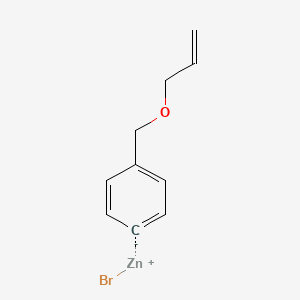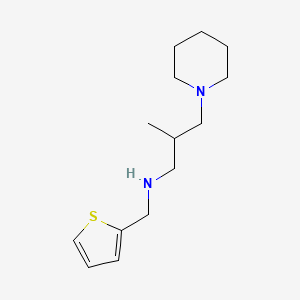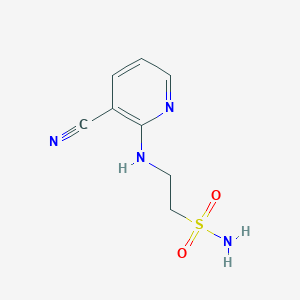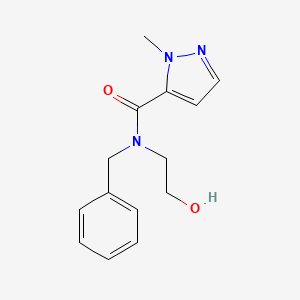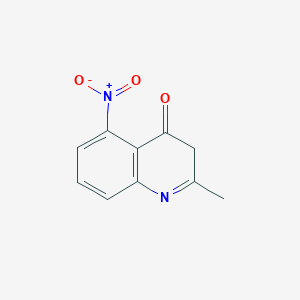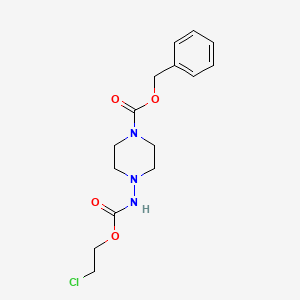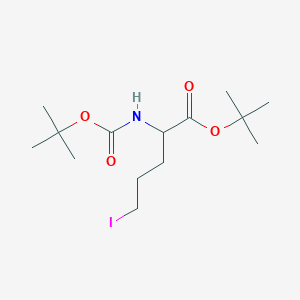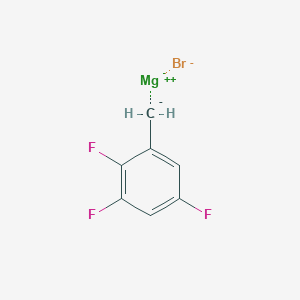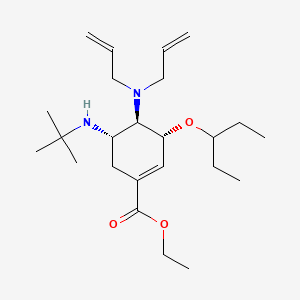![molecular formula C14H16N4O2 B14895108 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02333451 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02333451 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:
Solvent Casting Method: This involves dissolving the compound in a suitable solvent and then casting it into a film or other desired form.
Semisolid Casting Method: This method involves casting the compound in a semisolid state, which can then be further processed.
Hot-Melt Extrusion: This technique involves melting the compound and then extruding it into the desired shape.
Solid Dispersion Extrusion: This method involves dispersing the compound in a solid matrix and then extruding it.
Industrial Production Methods
Industrial production of MFCD02333451 typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, efficiency, and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
MFCD02333451 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: MFCD02333451 can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving MFCD02333451 typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
The major products formed from the reactions of MFCD02333451 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
MFCD02333451 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: MFCD02333451 is being explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in industrial processes, such as the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of MFCD02333451 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N4O2/c1-2-4-11-8-13(20)17-14(16-11)18-15-9-10-5-3-6-12(19)7-10/h3,5-9,19H,2,4H2,1H3,(H2,16,17,18,20)/b15-9+ |
InChI Key |
KSYSMLSEHFKEOK-OQLLNIDSSA-N |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)N/N=C/C2=CC(=CC=C2)O |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14895027.png)
